N-(4-acetylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide
Description
This compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The triazolone ring is linked to a piperidine moiety, which is further connected to an acetamide group bearing a 4-acetylphenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine linker may influence solubility and bioavailability.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O3/c1-12(28)13-3-5-14(6-4-13)23-16(29)11-26-9-7-15(8-10-26)27-18(30)25(2)17(24-27)19(20,21)22/h3-6,15H,7-11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGEDXEJOYGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization of the piperidine moiety. The detailed synthetic pathway is crucial for understanding the compound's structure–activity relationship (SAR).
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting nitric oxide production in LPS-induced RAW264.7 cells. This suggests that this compound may also possess similar effects .
- Enzyme Inhibition : The presence of a trifluoromethyl group is known to enhance the binding affinity of compounds to target enzymes. For instance, related compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
- Cytotoxicity : Compounds with structural similarities have been evaluated for cytotoxicity against various cancer cell lines. The results suggest that modifications at specific sites can significantly alter their efficacy and selectivity towards cancer cells .
Case Studies
Several studies have explored the biological activities associated with similar compounds:
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions can lead to enhanced potency or selectivity:
Key Modifications:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Piperidine Ring Substituents : Altering substituents on the piperidine ring can modulate activity against specific targets.
- Acetamide Group : Influences solubility and interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing key structural features (e.g., acetamide backbone, heterocyclic cores, or substituents):
Key Observations:
Heterocyclic Core Influence: The triazolone core in the target compound contrasts with thiadiazole () or imidazole () cores in analogs. Piperidine linkers (target compound) vs. thiazole () or ethylene linkers () may alter conformational flexibility and membrane permeability.
Substituent Effects: The trifluoromethyl group (target compound) improves metabolic stability compared to non-fluorinated analogs (e.g., ’s furan-2-yl derivative) .
Bioactivity Trends :
- Acetamide derivatives with sulfur-containing linkers (e.g., thioacetamide in ) exhibit anti-exudative activity, suggesting the target compound’s piperidine-acetamide chain may confer similar properties .
- Fluorinated aryl groups (e.g., ) are common in kinase inhibitors, hinting at possible kinase-targeted applications for the target compound .
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolone ring is constructed via cyclocondensation between methyl hydrazinecarboxylate and trifluoromethylated acylating agents. A representative protocol involves:
- Reacting trifluoroacetic anhydride with methyl hydrazinecarboxylate in dichloromethane at 0–5°C for 2 hours.
- Warming to room temperature and stirring for 12 hours to facilitate cyclization.
- Quenching with ice-water, extracting with ethyl acetate, and purifying via silica gel chromatography to yield Intermediate A as a white solid (72–78% yield).
Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Reaction Time | 14 hours |
| Yield | 72–78% |
Functionalization of Piperidine with Triazolone (Intermediate B)
Nucleophilic Substitution on Piperidine
Intermediate A is coupled to piperidine via Mitsunobu reaction or direct alkylation:
- Mitsunobu Protocol :
- Direct Alkylation :
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Mitsunobu | 58–65% | ≥95% | 24 hours |
| Direct Alkylation | 63–70% | ≥92% | 8 hours |
Synthesis of 2-Chloro-N-(4-Acetylphenyl)Acetamide (Intermediate C)
Acetylation of 4-Aminophenyl Ketone
- React 4-aminoacetophenone (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane at 0°C.
- Add triethylamine (2.0 eq) dropwise and stir at 25°C for 6 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and recrystallize from hexane/ethyl acetate (85–90% yield).
Reaction Scheme
$$
\text{4-Aminoacetophenone} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{Intermediate C}
$$
Final Coupling to Assemble Target Compound
Nucleophilic Displacement of Chloride
- Combine Intermediate B (1.0 eq) and Intermediate C (1.1 eq) in acetonitrile with K₂CO₃ (3.0 eq).
- Reflux at 80°C for 12 hours under nitrogen.
- Cool, filter, and purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound (68–75% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
Analytical Characterization and Quality Control
Spectroscopic Validation
Challenges in Trifluoromethyl Group Stability
The electron-withdrawing nature of the trifluoromethyl group necessitates strict control of reaction pH (<7) during aqueous workups to prevent hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
